3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular environment.
Biochemical Analysis
Biochemical Properties
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutamine synthetase, an enzyme involved in the synthesis of glutamine from glutamate and ammonia . This interaction can inhibit the enzyme’s activity, leading to alterations in cellular metabolism and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the cell cycle and apoptosis . Additionally, this compound can modulate cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance . These interactions can have significant effects on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may be more effective in certain cellular regions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes. Its localization can also affect its interactions with other biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a base, followed by cyclization to form the imidazo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid: Similar structure but different substitution pattern.
3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid: Another related compound with a different ring fusion.
Uniqueness
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-10-8(9(12)13)7-4-2-3-5-11(6)7/h2-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJIZTHEGKQKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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